1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide
Description
1-Oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is a spirocyclic compound featuring an oxygen atom (oxa) in the 1-position and two nitrogen atoms (diazas) at positions 4 and 8 of the fused ring system. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.BrH/c10-6-5-11-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPOWFAVJKBCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CO2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide typically involves the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar principles, with optimization for scale-up and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide and its analogs:
Key Comparative Insights
Impact of Heteroatom Substitution (Oxygen vs. Sulfur)
- Electronic and Steric Effects: Replacing sulfur (thia) with oxygen (oxa) alters electron density and hydrogen-bonding capacity.
- Biological Activity: Thia analogs (e.g., Spiclomazine, AF267B) show pronounced anticancer and muscarinic activities, likely due to sulfur’s ability to stabilize radical intermediates or modulate receptor binding. Oxa analogs may exhibit distinct pharmacokinetic profiles but require empirical validation .
Salt Forms and Solubility
- The hydrobromide salt of 1-oxa-4,8-diazaspiro[4.5]decan-3-one is expected to improve aqueous solubility compared to free bases, similar to hydrochloride salts of thia analogs (e.g., solubility of 1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride in water: ~50 mg/mL) .
Therapeutic Potential
- Anticancer : Thia spirocycles (e.g., Spiclomazine) demonstrate apoptosis induction via mitochondrial pathways, with IC50 values in the low micromolar range . Oxa analogs remain unexplored in this context.
- Neuropharmacology : AF267B’s muscarinic activity highlights the importance of the spirocyclic scaffold for CNS targeting. Oxa derivatives may offer improved blood-brain barrier penetration due to reduced molecular weight/polarity .
Q & A
Q. What are the key considerations for synthesizing 1-Oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide with high purity?
Methodological Answer: Synthesis typically involves cyclization reactions between precursors like amines and carbonyl-containing compounds. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature control : Step-wise heating (e.g., 60–80°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) ensures purity .
Q. Example Protocol :
React 1,5-diamine derivatives with α-keto esters under reflux in THF.
Neutralize with HBr to form the hydrobromide salt.
Purify via flash chromatography (95% yield, >98% purity) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide?
Methodological Answer:
- ¹H/¹³C NMR : Key for confirming spirocyclic structure and substituent positions. For example, spiro carbons appear at δC 90–100 ppm, while NH protons resonate at δH 6.0–7.0 ppm (broad singlets) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 274.08 for C₉H₁₅BrN₂O₂) .
- X-ray Crystallography : Resolves stereochemistry and salt formation (HBr coordination) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during spirocyclic compound synthesis?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., open-chain intermediates or dimerization products).
- Condition Optimization :
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Step-wise monitoring : TLC or HPLC tracks reaction progress to halt at optimal conversion .
- Case Study : A 20% reduction in dimer byproducts was achieved using sub-zero temperatures (-10°C) during cyclization .
Q. What strategies resolve contradictions in biological activity data across cell lines for spirocyclic diazaspiro compounds?
Methodological Answer:
- Cell Line Profiling : Compare activity in primary vs. immortalized cells (e.g., pancreatic CFPAC-1 vs. MIA PaCa-2 cells ).
- Assay Standardization : Use identical apoptosis markers (e.g., caspase-3 activation) and exposure times (24–48 hr) .
- Pharmacokinetic Analysis : Measure intracellular compound accumulation via LC-MS to explain efficacy disparities .
Q. How does the hydrobromide salt form influence solubility and bioavailability compared to other salts?
Methodological Answer:
- Solubility Testing : Hydrobromide salts typically exhibit higher aqueous solubility (e.g., 12 mg/mL in PBS) vs. hydrochloride analogs (8 mg/mL) due to improved ionic interactions .
- Bioavailability : In vivo studies in rodents show 1.5× higher AUC for hydrobromide vs. free base, attributed to enhanced dissolution .
Q. What computational methods predict binding affinity of derivatives to targets like RIPK1?
Methodological Answer:
- Molecular Docking : Use RIPK1 kinase domain (PDB: 6NRF) to identify critical interactions (e.g., hydrogen bonds with Asp156) .
- QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. benzyl groups) with IC₅₀ values (R² = 0.89) .
- MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with <1.5 Å RMSD show sustained inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
